1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-2,5-diones are a class of compounds characterized by a five-membered pyrrolidine ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine-2,5-diones can undergo various chemical reactions, including cyclocondensations . The reaction conditions and the substituents on the pyrrolidine ring can greatly influence the outcome of these reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on pyrrolidine-2,3-dione derivatives, including compounds similar to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, has provided insights into their synthesis and structural characterization. Sundberg, Pearce, and Laurino (1986) discussed the preparation of N-protected pyrrolidine-2,3-diones, such as 1-allyl- and 1-ethoxypyrrolidine-2,3-dione, potentially useful in synthesis, demonstrating the foundational methods for synthesizing and characterizing these compounds (Sundberg, Pearce, & Laurino, 1986). Similarly, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and pyrrolidine ligands, providing insights into the structural aspects of similar compounds through X-ray diffraction analysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Potential Applications
The research extends to exploring the potential applications of these compounds in various domains. For example, Bayramov et al. (2020) examined polyfunctional organic compounds, including those containing aminomethyl groups and fragments with C=C and C≡C bonds, for their use as inhibitors of acid corrosion and as antimicrobial additives to cutting fluids. This study highlights the versatility and potential industrial applications of compounds structurally related to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (Bayramov, Askarova, Mehdiyeva, Agayeva, Mammadov, Mammadova, & Jafarzadeh, 2020).
Furthermore, Rybka et al. (2017) focused on the synthesis of a library of 1,3-substituted pyrrolidine-2,5-dione derivatives, evaluating their anticonvulsant activity. Although not directly related to 1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, this research indicates the broader pharmacological interests in pyrrolidine-dione derivatives, suggesting areas for future investigation into the therapeutic potential of such compounds (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-prop-2-enylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-7-20-16(21)12-15(17(20)22)18-13-3-5-14(6-4-13)19-8-10-23-11-9-19/h2-6,15,18H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKZPVULGNOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.